Enhanced Lipophilicity (XLogP3) for Improved Membrane Permeability vs. Unsubstituted Biphenyl-4-ol
The incorporation of two methoxy groups at the 3' and 5' positions significantly increases the compound's lipophilicity compared to the unsubstituted parent scaffold, biphenyl-4-ol. This is a key determinant of a compound's ability to passively diffuse across biological membranes and influences its overall pharmacokinetic profile [1]. The quantitative difference in the calculated partition coefficient (XLogP3) is substantial.
| Evidence Dimension | Lipophilicity (Calculated Partition Coefficient, XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 |
| Comparator Or Baseline | Biphenyl-4-ol: XLogP3 = 2.6 (calculated by XLogP3 3.0) |
| Quantified Difference | ΔXLogP3 = +0.5 |
| Conditions | In silico calculation using XLogP3 3.0 algorithm |
Why This Matters
This increase in lipophilicity directly translates to a higher predicted likelihood of passive membrane permeation, a critical property for compound prioritization in cell-based assays or for evaluating bioavailability potential in early discovery.
- [1] PubChem. (2026). Computed Properties: XLogP3-AA for 4-(3,5-Dimethoxyphenyl)phenol (CID 46879743) and Biphenyl-4-ol (CID 7112). National Center for Biotechnology Information. View Source
